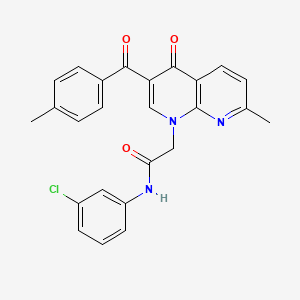

![molecular formula C21H23N5O4 B2875227 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide CAS No. 1002218-05-4](/img/structure/B2875227.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

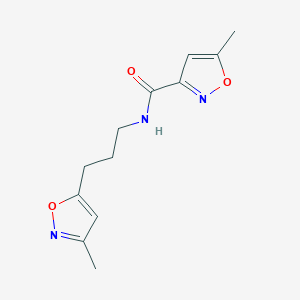

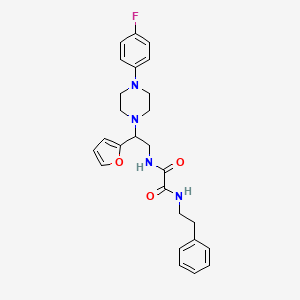

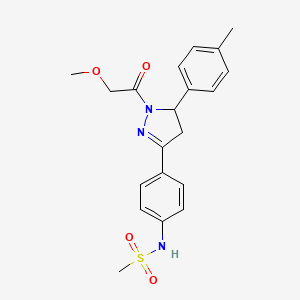

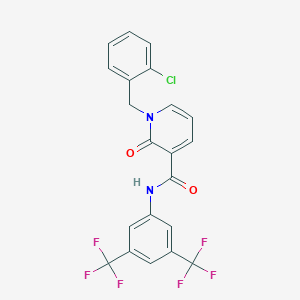

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.

BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The synthesis of heterocyclic compounds incorporating pyrazole and pyrimidine moieties has been a subject of interest due to their potential biological activities. Studies have shown the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). These compounds exhibit notable biological activities, which could be promising for the development of new therapeutic agents.

Antimicrobial and Antitumor Activity

Compounds with a basis in pyrazole and pyrimidine structures have been synthesized and evaluated for antimicrobial and antitumor activities. Research on new heterocycles incorporating antipyrine moiety, including pyridine, pyrrole, thiazole, and pyrazolo[5,1-c]triazine derivatives, has demonstrated significant antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008). Furthermore, novel antitumor acetamide, pyrrole, pyrrolopyrimidine, and thiophene derivatives containing a pyrazole moiety have shown promising results against various cancer cell lines, indicating the potential of such compounds in cancer therapy (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Anti-inflammatory Activity

The synthesis of novel compounds with specific structural features has also been explored for their anti-inflammatory activity. For instance, derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory properties, highlighting the therapeutic potential of these compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).

Mecanismo De Acción

Target of Action

The primary target of F2697-0032 is the phosphoinositide-3 kinase alpha isoform (PIK3CA) . PIK3CA is a key player in the PI3K signaling pathway, which is frequently activated in various types of cancer .

Mode of Action

F2697-0032 acts as a selective, potent inhibitor of PI3Ka . It demonstrates greater potency in cancer cell lines harboring activating mutations in PIK3CA compared to wild-type lines . The compound’s unique properties, including cellular potency against the mutant isoform and reduction of receptor tyrosine kinase (RTK) signaling, contribute to its mutant-bias .

Biochemical Pathways

The compound’s interaction with PIK3CA leads to the inhibition of signal transduction downstream of PI3K . This results in the induction of apoptosis at low concentrations in breast cancer cell lines and xenograft models that harbor PIK3CA mutations .

Pharmacokinetics

It is generally understood that the pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (adme), significantly impact its bioavailability and overall therapeutic efficacy .

Result of Action

The inhibition of PI3K signaling by F2697-0032 leads to a decrease in cellular viability and an increase in apoptosis . This is particularly evident in PIK3CA mutant cells, where the compound maintains pathway suppression upon re-activation of growth factor RTK signaling .

Action Environment

It is generally understood that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O4/c1-12-9-13(2)26(24-12)21-22-15(4)14(3)20(28)25(21)11-19(27)23-16-5-6-17-18(10-16)30-8-7-29-17/h5-6,9-10H,7-8,11H2,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQAPAYXLVKBAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)

![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)

![3-(4-chlorophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2875157.png)

![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)